molecular formula C18H17N5O B4965742 4-methyl-2-[(6-methyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone

4-methyl-2-[(6-methyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone

Cat. No. B4965742
M. Wt: 319.4 g/mol
InChI Key: LCPSXPYCYLSQDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-2-[(6-methyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone, also known as PD153035, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR). EGFR is a transmembrane protein that plays a crucial role in cell signaling, cell proliferation, and differentiation. Overexpression of EGFR has been linked to various cancers, including lung, breast, and head and neck cancers. PD153035 has been extensively studied for its potential as an anti-cancer therapeutic agent.

Mechanism of Action

4-methyl-2-[(6-methyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone targets the EGFR by binding to its ATP-binding site, thereby preventing the activation of downstream signaling pathways. This leads to the inhibition of cell proliferation, migration, and invasion, ultimately resulting in the death of cancer cells.
Biochemical and physiological effects:
4-methyl-2-[(6-methyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone has been shown to have a specific and potent inhibitory effect on the EGFR. It has also been shown to have minimal toxicity towards normal cells. 4-methyl-2-[(6-methyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

4-methyl-2-[(6-methyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone is a well-characterized and widely used inhibitor of EGFR. It has been extensively studied for its potential as an anti-cancer therapeutic agent. However, its use in lab experiments is limited by its high cost and low solubility in water. Additionally, 4-methyl-2-[(6-methyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone has been shown to have off-target effects on other kinases, which may affect the interpretation of the results.

Future Directions

There are several future directions for the study of 4-methyl-2-[(6-methyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone. One potential direction is the development of more potent and selective EGFR inhibitors. Another direction is the investigation of the combination of 4-methyl-2-[(6-methyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone with other anti-cancer agents, such as chemotherapy and radiation therapy. Additionally, the use of 4-methyl-2-[(6-methyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone in combination with immunotherapy may also be explored. Finally, the development of novel drug delivery systems for 4-methyl-2-[(6-methyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone may improve its bioavailability and efficacy.

Synthesis Methods

4-methyl-2-[(6-methyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 2-aminobenzonitrile with 2-methylbenzaldehyde to form 6-methyl-2-quinazolinylamine. This intermediate is then reacted with 4-methyl-7,8-dihydroquinazolin-5(6H)-one in the presence of a reducing agent to yield 4-methyl-2-[(6-methyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone.

Scientific Research Applications

4-methyl-2-[(6-methyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone has been extensively studied for its potential as an anti-cancer therapeutic agent. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. 4-methyl-2-[(6-methyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone has been tested in various cancer models, including lung, breast, and head and neck cancers. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.

properties

IUPAC Name

4-methyl-2-[(6-methylquinazolin-2-yl)amino]-7,8-dihydro-6H-quinazolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O/c1-10-6-7-13-12(8-10)9-19-17(21-13)23-18-20-11(2)16-14(22-18)4-3-5-15(16)24/h6-9H,3-5H2,1-2H3,(H,19,20,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPSXPYCYLSQDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CN=C(N=C2C=C1)NC3=NC(=C4C(=N3)CCCC4=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-2-[(6-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.